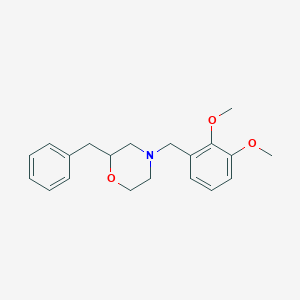
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide, also known as HMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 308.29 g/mol.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been proposed that N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has also been suggested that N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been found to scavenge free radicals and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is also soluble in organic solvents, which makes it easy to dissolve in various experimental conditions. However, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous solutions. Additionally, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has not been extensively tested for its toxicity, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide. One potential area of research is the development of N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide-based antimicrobial agents. Another area of research is the investigation of the potential anticancer properties of N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide and its derivatives. Moreover, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide and its potential applications in various fields.
Synthesemethoden
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide can be synthesized by the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 3-nitrobenzohydrazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been shown to inhibit the growth of various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress in cells. Furthermore, N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-5-6-14(19)12(7-10)9-16-17-15(20)11-3-2-4-13(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAZKYMCHLAWLK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![7-(3,4-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![2-[3-(trifluoromethyl)-1-piperidinyl]nicotinamide](/img/structure/B6056157.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6056164.png)
![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)

![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6056187.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6056221.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)